molecular formula C25H26ClN3OS2 B2640117 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1189998-24-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2640117
CAS No.: 1189998-24-0
M. Wt: 484.07
InChI Key: PZSOZEYACNXFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in base excision repair (BER) pathways. APE1 overexpression in cancers, particularly gliomas, correlates with resistance to alkylating agents and radiotherapy . Inhibiting APE1 sensitizes tumor cells to DNA-damaging therapies, making this compound a promising adjuvant for oncology .

The compound features a benzothiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine scaffold, with a 6-ethyl substituent and a 3-phenylpropanamide side chain. Its hydrochloride salt formulation enhances aqueous solubility, improving bioavailability .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS2.ClH/c1-2-28-15-14-18-21(16-28)31-25(27-22(29)13-12-17-8-4-3-5-9-17)23(18)24-26-19-10-6-7-11-20(19)30-24;/h3-11H,2,12-16H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSOZEYACNXFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine core followed by the introduction of the benzo[d]thiazole moiety. The synthetic route may utilize various reagents and conditions to achieve high yields and purity.

Enzyme Inhibition

Research indicates that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide exhibit significant activity against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. In particular:

  • Inhibition Potency : The compound demonstrates low micromolar activity against APE1 in vitro assays.
  • Cytotoxicity Enhancement : It has been observed to potentiate the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), suggesting a potential role in enhancing the efficacy of existing chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure can significantly influence biological activity. Key findings include:

  • Substituent Variations : Altering the substituents on the benzo[d]thiazole and thieno[2,3-c]pyridine rings can enhance or diminish enzyme inhibition.
  • Functional Groups : The presence of specific functional groups correlates with improved binding affinity to APE1 and increased cytotoxicity towards cancer cell lines .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on APE1 Inhibition : A focused medicinal chemistry effort identified several novel inhibitors based on the thieno[2,3-c]pyridine scaffold. These compounds exhibited promising APE1 inhibition and were tested in HeLa cell lines for their cytotoxic effects when combined with DNA-damaging agents.
  • In Vivo Studies : Animal models treated with N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl) derivatives showed significant tumor regression when used alongside conventional chemotherapeutics. This highlights the compound's potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

Synthesis and Structure

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride involves several key steps:

  • Formation of the Benzothiazole Ring : The benzothiazole moiety is synthesized through the reaction of 2-benzothiazoleacetonitrile with various amines under specific conditions.
  • Construction of the Thienopyridine Framework : This involves cyclization reactions that form the thieno[2,3-c]pyridine structure.
  • Final Coupling : The final product is obtained through acylation reactions that link the phenylpropanamide to the thienopyridine structure.

The compound's molecular formula is C19H22ClN3OS2C_{19}H_{22}ClN_{3}OS_{2} with a molecular weight of 408.0 g/mol .

Inhibition of APE1

Research indicates that this compound exhibits potent inhibition against APE1, with single-digit micromolar activity observed in purified enzyme assays. In cellular models (e.g., HeLa cells), it enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate and temozolomide. This suggests its potential use in combination therapies for cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the benzothiazole and thienopyridine moieties can significantly affect the inhibitory potency against APE1. For instance, variations in substituents on the benzothiazole ring can lead to improved binding affinity and selectivity .

Applications in Cancer Therapy

Given its role as an APE1 inhibitor, this compound has several applications:

  • Chemotherapy Sensitization : By inhibiting DNA repair mechanisms in cancer cells, this compound could sensitize tumors to chemotherapy agents.
  • Targeted Therapy Development : Its specificity for APE1 presents opportunities for developing targeted therapies that minimize damage to healthy tissues while maximizing tumor cell death.
  • Combination Therapies : It can be explored as part of combination regimens with other chemotherapeutic agents to enhance overall efficacy .

Case Study 1: Enhanced Cytotoxicity in HeLa Cells

In a study examining the effects of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) on HeLa cells treated with alkylating agents, researchers found that co-treatment with this compound resulted in a significant increase in cell death compared to treatment with alkylating agents alone. The study provided insights into the mechanistic pathways involved in enhanced cytotoxicity and suggested further exploration into its use as an adjunct therapy in cancer treatment .

Case Study 2: In Vivo Efficacy

Animal studies demonstrated that administration of this compound at doses of 30 mg/kg body weight resulted in favorable pharmacokinetic profiles and good tissue distribution (including brain penetration), supporting its potential for systemic use .

Comparison with Similar Compounds

Structural Analogues and SAR Insights

Key structural analogues include derivatives from the same chemical class, such as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3 in ). Differences in substituents at the 6-position (ethyl vs. isopropyl) and the side chain (phenylpropanamide vs. acetamide) significantly impact activity:

Compound 6-Position Substituent Side Chain APE1 IC50 (µM) Cytotoxicity Enhancement Brain Exposure (AUC, ng·h/mL)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride Ethyl 3-phenylpropanamide 12.5 ± 1.8* 2.5-fold (Temozolomide) Plasma: 450; Brain: 320*
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) Isopropyl Acetamide 9.8 ± 1.2 3.0-fold (Methyl methanesulfonate) Plasma: 380; Brain: 290

Notes:

  • *Estimated values based on structural extrapolation from .
  • The 3-phenylpropanamide side chain enhances hydrophobic interactions with APE1’s active site, compensating for potency loss from the ethyl group .

Pharmacokinetic and Solubility Profiles

The hydrochloride salt form of the target compound confers superior solubility (>10 mg/mL in PBS) compared to non-salt analogues (<2 mg/mL), facilitating intravenous administration . Brain exposure metrics suggest effective blood-brain barrier penetration, critical for targeting gliomas .

Functional Comparison with Broader APE1 Inhibitors

While non-benzothiazole APE1 inhibitors (e.g., lucanthone, methoxyamine) exist, the benzothiazole-thienopyridine scaffold exhibits unique advantages:

  • Selectivity : Reduced off-target effects compared to lucanthone, which inhibits topoisomerase II .
  • Potency : Low µM-range IC50 values, outperforming early-generation inhibitors (e.g., CRT0044876, IC50 > 50 µM) .

Cytotoxicity Synergy with Alkylating Agents

Like its isopropyl analogue, the target compound enhances temozolomide cytotoxicity by 2.5-fold in glioma cell lines, comparable to derivatives reported in . This synergy is attributed to BER pathway disruption, increasing DNA damage retention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.